7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one
Overview
Description
7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one is an organic compound belonging to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms The presence of a chlorine atom at the 7th position and a methyl group at the 6th position further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-chlorophenol with methyl chloroformate under basic conditions to form the desired benzoxazine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted benzoxazines with various functional groups.
Scientific Research Applications
7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine and methyl groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2h-1,4-benzoxazin-3(4h)-one: Lacks the methyl group at the 6th position.
6-Methyl-2h-1,4-benzoxazin-3(4h)-one: Lacks the chlorine atom at the 7th position.
2h-1,4-benzoxazin-3(4h)-one: Lacks both the chlorine and methyl groups.
Uniqueness
7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its stability, solubility, and interaction with various molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
7-Chloro-6-methyl-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential as an anticancer agent, its interactions with various biological targets, and relevant case studies that underscore its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a benzene ring fused with an oxazine ring, which is characteristic of benzoxazines. Its structure can be represented as follows:
Anticancer Properties
Recent studies have demonstrated that derivatives of benzoxazine, including this compound, exhibit significant inhibitory effects on human DNA topoisomerase I (hTopo I), an enzyme crucial for DNA replication and transcription. Inhibiting this enzyme can lead to the disruption of cancer cell proliferation.
Key Findings:
- Inhibition of hTopo I : The compound has shown potential as a catalytic inhibitor of hTopo I, with some derivatives exhibiting IC50 values indicating strong inhibitory effects. For instance, related compounds have been reported with IC50 values as low as 0.0006 mM, demonstrating their potency compared to established drugs like camptothecin .
Antimicrobial Activity
Benzoxazine derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain compounds within this class possess significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Benzoxazine Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
This compound | P. aeruginosa | 8 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of benzoxazine derivatives is often influenced by their structural features. Studies indicate that modifications at specific positions on the benzoxazine ring can enhance their inhibitory effects on hTopo I and improve antimicrobial activity.
Key Structural Features:
- Hydroxyl Group : Presence at the R position significantly increases catalytic inhibition.
- Methyl Substitution : Enhances the compound's toxicity towards cancer cells while maintaining selectivity against normal cells .
Study 1: Topoisomerase Inhibition
In a study investigating the inhibition of hTopo I by various benzoxazine derivatives, it was found that this compound exhibited promising results in preventing enzyme-substrate binding without acting as an intercalator in DNA . This mechanism suggests a unique pathway for its anticancer effects.
Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of several benzoxazine derivatives against clinically relevant pathogens. The results indicated that this compound had a notable effect against multi-drug resistant strains, highlighting its potential in treating infections where conventional antibiotics fail .
Properties
IUPAC Name |
7-chloro-6-methyl-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-5-2-7-8(3-6(5)10)13-4-9(12)11-7/h2-3H,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBVDYONJMQLQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)OCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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